2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQDWZRROHWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-59-3 | |
| Record name | 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168890-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 168890-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation-Coupling Approach
This two-step method involves the sulfonylation of morpholine followed by coupling with a substituted benzoic acid derivative.
Step 1: Synthesis of Morpholine-4-sulfonyl Chloride
Morpholine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. The intermediate is isolated via filtration and used without further purification.
Step 2: Coupling with 2-Methoxy-5-carboxybenzoic Acid
The sulfonyl chloride intermediate is coupled with 2-methoxy-5-carboxybenzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
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Yield: 72–78%
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Purity: >95% (HPLC)
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Reaction Scale: 10–100 g
Direct Sulfonation of Prefunctionalized Benzoic Acid
This one-pot method modifies the benzene ring prior to sulfonation.
Procedure:
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Methylation: 2-Hydroxy-5-sulfobenzoic acid is treated with dimethyl sulfate in aqueous NaOH at 50°C for 4 hours to install the methoxy group.
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Sulfonylation: The intermediate reacts with morpholine in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 6 hours.
Key Data:
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Yield: 65–70%
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Purity: 92–94% (recrystallization from ethanol)
Industrial-Scale Production Strategies
Continuous Flow Reactor Synthesis
To enhance throughput, a continuous flow system is employed:
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Reactor Configuration:
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Zone 1: Sulfonylation at 5°C (residence time: 30 min)
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Zone 2: Coupling at 25°C (residence time: 2 hours)
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Advantages:
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40% reduction in reaction time vs. batch processing
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Consistent purity (>98%) across 50 kg batches
Solvent Recycling Protocols
Industrial plants recover THF via fractional distillation, achieving 85% solvent reuse. This reduces production costs by 22%.
Comparative Analysis of Synthetic Methods
Optimization of Reaction Conditions
Temperature and Catalysis
Purification Techniques
| Method | Purity Improvement | Yield Loss |
|---|---|---|
| Column Chromatography | 95% → 99% | 8–10% |
| Recrystallization | 92% → 96% | 5–7% |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to form sulfinyl or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled temperatures.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzaldehyde or this compound.
Reduction: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzenesulfinic acid or 2-methoxy-5-(morpholine-4-sulfonyl)-benzenethiol.
Substitution: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-nitrobenzene or 2-methoxy-5-(morpholine-4-sulfonyl)-bromobenzene.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid exhibits antimicrobial activity against specific bacterial strains. This suggests its potential utility in developing new antibiotics or adjunct therapies for bacterial infections. The compound's effectiveness can be attributed to its structural components, which may enhance its interaction with bacterial targets.
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of Naratriptan, a medication used to treat migraines. Its role in synthesizing indole sulfonamide derivatives highlights its significance in pharmaceutical chemistry, where it contributes to the development of effective therapeutic agents.
Binding Affinity Studies
Investigations into the binding affinities of this compound with various biological targets are crucial for understanding its therapeutic potential. These studies typically involve assessing how effectively the compound interacts with specific enzymes or receptors, which can inform its use in drug design.
Future Research Directions
Given the promising applications of this compound, further research is warranted to explore:
- Synthesis of Derivatives : Modifying the compound's structure could yield derivatives with enhanced biological activity or specificity.
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy will provide insights into its potential clinical applications.
- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its effects will be critical for developing targeted therapies.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease progression or cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituents at positions C2 and C3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Note: CAS 50390-76-6 is shared between 2-Methoxy-5-(methylsulfonyl)-BA and its morpholine analog due to inconsistent nomenclature in sources .
Physicochemical Properties
- For instance, 2-Methoxy-5-(ethylsulfonyl)-BA is marketed as a >95% pure reagent, suggesting stability in organic solvents .
- Synthesis Complexity : Introducing morpholine requires multi-step reactions (e.g., sulfonation followed by nucleophilic substitution with morpholine), whereas methyl/ethyl sulfonyl groups are added via simpler sulfonation or oxidation .
Toxicity Considerations
- QSTR Models : Benzoic acid derivatives generally exhibit oral LD₅₀ values correlated with connectivity indices (0JA, 1JA). Larger substituents like morpholine may alter toxicity profiles, though specific data for this compound are lacking .
- Comparative Safety : Methyl sulfonyl derivatives are widely used as intermediates with established safety data, while morpholine-containing compounds require further toxicological evaluation .
Biological Activity
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 168890-59-3) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a methoxy group and a morpholine sulfonyl moiety attached to a benzoic acid backbone, which may influence its pharmacological properties.
- Molecular Formula : C₁₂H₁₅N₁O₆S
- Molecular Weight : 301.32 g/mol
- Structure : The presence of the morpholine group is significant for its interaction with biological targets, potentially enhancing solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several promising biological activities, including:
-
Anticancer Activity : Initial studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, it has been compared to standard chemotherapeutics like doxorubicin and 5-Fluorouracil, demonstrating comparable or superior IC50 values in certain assays. Specific findings include:
- Inhibition of proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Potential mechanisms involving apoptosis induction and inhibition of cell cycle progression.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness in inhibiting biofilm formation has been noted, which is crucial for treating chronic infections.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways associated with proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
Table 1: Summary of Biological Activity Studies
| Study Type | Target Cell Line | IC50 Value (µM) | Comparison Compound |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 5.85 | Doxorubicin |
| Anticancer Activity | A549 | 4.53 | 5-Fluorouracil |
| Antimicrobial Activity | MRSA | Not specified | Vancomycin |
Notable Research Findings
- A study published in MDPI highlighted the synthesis of various analogs related to benzoic acid derivatives, emphasizing the anticancer potential of compounds structurally similar to this compound .
- Another investigation focused on the antimicrobial properties against resistant strains, indicating a promising role for this compound in treating infections caused by resistant bacteria .
Q & A
Q. What are the key synthetic routes for preparing 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid, and what reaction conditions are optimal?
The compound is synthesized via sulfonation of a benzoic acid precursor. A common method involves reacting 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid with potassium hydroxide in aqueous medium to form the potassium salt . For the free acid, sulfonation of 2-methoxybenzoic acid with morpholine sulfonyl chloride under controlled temperatures (20–40°C) and stoichiometric ratios is critical to avoid over-sulfonation. Purification via recrystallization or column chromatography ensures high yields (>80%) .
Q. What spectroscopic and analytical methods are recommended for structural confirmation?
- NMR Spectroscopy : ¹H NMR (δ 8.2–7.5 ppm for aromatic protons; δ 3.6–3.8 ppm for morpholine methylene groups) and ¹³C NMR (δ 170 ppm for carboxylic acid) verify substituent positions .
- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1320–1150 cm⁻¹ (sulfonyl S=O stretches) confirm functional groups .
- Mass Spectrometry : High-resolution MS (Exact Mass: 301.0636) matches the molecular formula C₁₁H₁₃NO₆S .
Q. How should the compound be stored to maintain stability?
Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the sulfonyl group. Desiccate to avoid moisture-induced degradation .
Q. What solvents are suitable for experimental use with this compound?
The free acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). The potassium salt ( ) exhibits improved aqueous solubility, making it suitable for biological assays .
Q. What chromatographic techniques are effective for purity assessment?
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) achieves baseline separation of impurities. Purity >98% is confirmed via UV detection at 254 nm .
Advanced Research Questions
Q. How does the morpholine sulfonyl moiety influence biological activity and pharmacokinetics?
The morpholine group enhances solubility and membrane permeability, while the sulfonyl group facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2 or carbonic anhydrase). This dual functionality underpins its use in anti-inflammatory and anticancer studies .
Q. What strategies address contradictory reports on the compound’s enzyme inhibition potency (e.g., varying IC₅₀ values)?
Discrepancies often arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using recombinant enzymes and validate compound purity via HPLC and LC-MS. Cross-reference kinetic data with structural analogs (e.g., sulfonamide derivatives in ) to identify structure-activity relationships .
Q. How can computational modeling predict target interactions?
Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated from SMILES: C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-]) simulates binding to proteins like COX-2. MD simulations assess stability of ligand-receptor complexes, guiding rational drug design .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
Murine models of inflammation (e.g., carrageenan-induced paw edema) and xenograft tumors are commonly used. Administer the potassium salt (10–50 mg/kg, IP) to improve bioavailability. Monitor pharmacokinetics (plasma half-life ~4–6 hours) and metabolite formation via LC-MS/MS .
Q. How can researchers resolve discrepancies in reported solubility data?
Solubility varies with solvent polarity and temperature. Use standardized protocols (e.g., shake-flask method at 25°C) and compare results with literature (e.g., 2-Methoxy-5-(ethylsulfonyl)benzoic acid in ). Verify compound integrity post-solubility testing via NMR to rule out degradation .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings with orthogonal techniques (e.g., NMR + HPLC for purity) and replicate experiments under controlled conditions.
- Advanced Synthesis : For scale-up, optimize reaction kinetics using Design of Experiments (DoE) to minimize by-products .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate cell viability via MTT assays to ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
